N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide
Description
N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutanecarbonyl group attached to a phenyl ring, and a difluoromethyl and fluorobenzamide moiety
Properties
IUPAC Name |
N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c20-16-14(18(21)22)5-2-6-15(16)19(25)23-13-9-7-12(8-10-13)17(24)11-3-1-4-11/h2,5-11,18H,1,3-4H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCXYVLMIBTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Cyclobutanecarbonyl Intermediate: The cyclobutanecarbonyl group can be introduced via a cycloaddition reaction, where a suitable diene reacts with an alkene under high pressure and temperature conditions.
Attachment to the Phenyl Ring: The cyclobutanecarbonyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a halogen exchange reaction, where a precursor compound containing a suitable leaving group (e.g., bromine) is treated with a difluoromethylating agent.
Final Coupling to Form the Benzamide: The final step involves the coupling of the difluoromethylated phenyl ring with a fluorobenzamide moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutanecarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amides, thioethers.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industrial applications, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the difluoromethyl group can enhance binding affinity and selectivity, while the cyclobutanecarbonyl group can provide steric hindrance, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclopropanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide
- N-[4-(cyclopentanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide
- N-[4-(cyclohexanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide
Uniqueness
N-[4-(cyclobutanecarbonyl)phenyl]-3-(difluoromethyl)-2-fluorobenzamide is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
